Major Urinary Metabolite: Quantitative Contribution to Levamisole Excretion
4-Hydroxy Levamisole is the major quantifiable urinary metabolite of Levamisole, distinguishing it from the parent drug and other minor metabolites like aminorex [1]. Following a 150 mg oral dose of Levamisole, cumulative urinary recovery of 4-Hydroxy Levamisole (as its glucuronide) was 12.4% ± 5.5% of the administered dose, compared to only 3.2% ± 2.9% for unchanged Levamisole [2].
| Evidence Dimension | Cumulative Urinary Recovery (% of Administered Oral Dose) |
|---|---|
| Target Compound Data | 12.4% ± 5.5% (as 4-Hydroxy Levamisole glucuronide) |
| Comparator Or Baseline | Unchanged Levamisole: 3.2% ± 2.9% |
| Quantified Difference | 3.9-fold higher excretion via the p-hydroxylation pathway compared to unchanged drug excretion. |
| Conditions | Human pharmacokinetic study; healthy volunteers (n=10); single 150 mg oral dose; urine collected and analyzed before and after hydrolysis with β-glucuronidase [2]. |
Why This Matters
This data proves 4-Hydroxy Levamisole is the primary analytical target for assessing metabolic clearance, making its authentic standard essential for any study quantifying Levamisole's excretion profile.
- [1] Gwilt P, et al. Pharmacokinetics of levamisole in cancer patients treated with 5-fluorouracil. Cancer Chemother Pharmacol. 2000;45(3):247-51. doi: 10.1007/s002800050037. PMID: 10663644. View Source
- [2] Kouassi E, et al. Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. Biopharm Drug Dispos. 1986 Jan-Feb;7(1):71-89. doi: 10.1002/bdd.2510070110. PMID: 3754161. View Source
